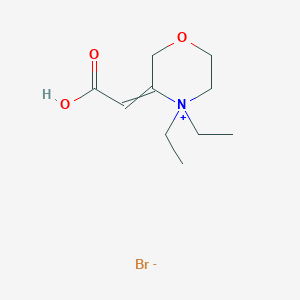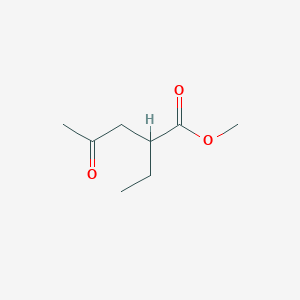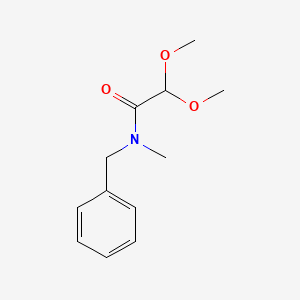
O-Cyclohexyl O-methyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl O-methyl methylphosphonothioate is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclohexyl O-methyl methylphosphonothioate typically involves the reaction of cyclohexanol with methylphosphonothioic dichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-Cyclohexyl O-methyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Cyclohexyl O-methyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and as a flame retardant.
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-methyl methylphosphonothioate involves the inhibition of enzymes such as cholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphorus compounds used as nerve agents.
Comparison with Similar Compounds
- O,S-Diethyl methylphosphonothioate
- O-Ethyl methylphosphonothioic acid
- Diethyl methylphosphonothioate
Comparison: O-Cyclohexyl O-methyl methylphosphonothioate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to other similar compounds. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the presence of the cyclohexyl group may enhance its lipophilicity, affecting its interaction with biological membranes and enzymes.
Properties
CAS No. |
62507-64-6 |
|---|---|
Molecular Formula |
C8H17O2PS |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
cyclohexyloxy-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H17O2PS/c1-9-11(2,12)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
LFFFCHONEKGJTE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
silane](/img/structure/B14535715.png)







![Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-](/img/structure/B14535752.png)


